REACTION_SMILES
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[CH2:2]([CH3:3])[O:4][C:5]([CH:6]([NH2:7])[CH3:8])=[O:9].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:29][CH2:30][OH:31].[Cl:17][c:18]1[c:19]([CH2:20][Br:21])[c:22]([N+:26](=[O:27])[O-:28])[cH:23][cH:24][cH:25]1.[ClH:1]>>[CH2:2]([CH3:3])[O:4][C:5]([CH:6]([NH:7][CH2:20][c:19]1[c:18]([Cl:17])[cH:25][cH:24][cH:23][c:22]1[N+:26](=[O:27])[O-:28])[CH3:8])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)N
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(Cl)c1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)NCc1c(Cl)cccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:2]([CH3:3])[O:4][C:5]([CH:6]([NH2:7])[CH3:8])=[O:9].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:29][CH2:30][OH:31].[Cl:17][c:18]1[c:19]([CH2:20][Br:21])[c:22]([N+:26](=[O:27])[O-:28])[cH:23][cH:24][cH:25]1.[ClH:1]>>[CH2:2]([CH3:3])[O:4][C:5]([CH:6]([NH:7][CH2:20][c:19]1[c:18]([Cl:17])[cH:25][cH:24][cH:23][c:22]1[N+:26](=[O:27])[O-:28])[CH3:8])=[O:9]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)NCc1c(Cl)cccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:2]([CH3:3])[O:4][C:5]([CH:6]([NH2:7])[CH3:8])=[O:9].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:29][CH2:30][OH:31].[Cl:17][c:18]1[c:19]([CH2:20][Br:21])[c:22]([N+:26](=[O:27])[O-:28])[cH:23][cH:24][cH:25]1.[ClH:1]>>[CH2:2]([CH3:3])[O:4][C:5]([CH:6]([NH:7][CH2:20][c:19]1[c:18]([Cl:17])[cH:25][cH:24][cH:23][c:22]1[N+:26](=[O:27])[O-:28])[CH3:8])=[O:9]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)NCc1c(Cl)cccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |